molecular formula C22H22N2O6S B6560214 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946333-45-5

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No. B6560214
CAS RN: 946333-45-5
M. Wt: 442.5 g/mol
InChI Key: FVNHCXLTXLJCJH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a furan-2-carbonyl group, a tetrahydroquinoline group, a dimethoxybenzene group, and a sulfonamide group . Furan derivatives are known to have various biological activities and are important building blocks in organic chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, furan compounds are generally synthesized through various methods such as cycloaddition and cycloisomerization reactions . The synthesis of similar compounds often involves multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Furan is a five-membered aromatic heterocycle . Tetrahydroquinoline is a heterocyclic compound consisting of a quinoline backbone with four additional hydrogen atoms . Dimethoxybenzene is a derivative of benzene with two methoxy groups, and sulfonamide is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .


Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including nucleophilic additions, condensation reactions, oxidations, and reductions . They can also participate in reactions associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan compounds are generally aromatic and have the ability to participate in pi stacking interactions due to their conjugated pi systems .

Scientific Research Applications

Synthesis and Spectroscopic Investigations

Compounds similar to the one , such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, have been synthesized and characterized through various spectral studies . These studies help in understanding the structure and properties of these compounds .

Cytotoxicity Profiling

These compounds and their metal complexes have been investigated for their in vitro cytotoxic activity towards certain cell lines . The data suggests that the ligand was more potent than the metal complexes .

Antibacterial Activity

Furan derivatives have shown remarkable therapeutic efficacy and have been used as medicines in various disease areas . They have been found to exhibit potent antibacterial activity .

Anti-Cancer Activity

Some furan derivatives have been synthesized and screened for their anti-cancer activities . This suggests potential applications in cancer treatment .

Design of Functional Materials

The exploitation of multiple binding sites of furan-2,5-dicarboxamide scaffolds makes it possible for the design of various functional materials . These include sensors, coordination sites, structural and functional models of proteins, and derivatives with catalytic and biological activities .

Hypoxia-Inducible Factor-α (HIF-α) Induction

Furan- and thiophene-2-carbonyl derivatives have been found to induce a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions . This suggests potential applications in conditions where oxygen supply to cells is limited .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Furan derivatives have been found to inhibit certain enzymes, which could potentially be a mechanism of action .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity under various conditions. Given the biological activity of many furan derivatives, this compound could potentially be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-28-17-8-10-19(29-2)21(14-17)31(26,27)23-16-7-9-18-15(13-16)5-3-11-24(18)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNHCXLTXLJCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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